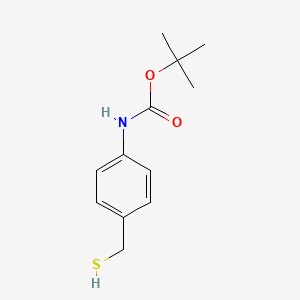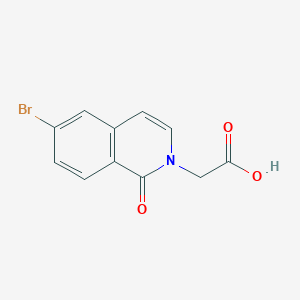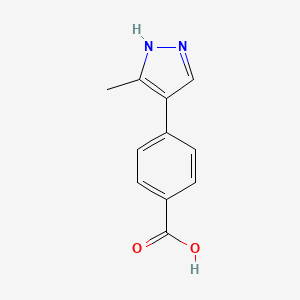![molecular formula C8H13ClF3N B13583211 3-(Trifluoromethyl)-2-azabicyclo[2.2.2]octanehydrochloride](/img/structure/B13583211.png)
3-(Trifluoromethyl)-2-azabicyclo[2.2.2]octanehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(trifluoromethyl)-2-azabicyclo[222]octane hydrochloride is a compound that belongs to the class of bicyclic amines It is characterized by the presence of a trifluoromethyl group attached to a bicyclic azabicyclo octane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride typically involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a starting material.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to obtain the desired product in its hydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions
3-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its chemical properties and reactivity.
Cycloaddition: The bicyclic structure allows for cycloaddition reactions, which can be used to synthesize more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various trifluoromethylated derivatives, while oxidation reactions can produce oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the molecular targets being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other trifluoromethylated bicyclic amines and derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO) . Examples include:
- 1,4-diazabicyclo[2.2.2]octane (DABCO)
- Trifluoromethylated derivatives of DABCO
- Other bicyclic amines with trifluoromethyl groups
Uniqueness
The uniqueness of 3-(trifluoromethyl)-2-azabicyclo[2.2.2]octane hydrochloride lies in its specific structural features, such as the presence of the trifluoromethyl group and the bicyclic azabicyclo octane structure.
Eigenschaften
Molekularformel |
C8H13ClF3N |
|---|---|
Molekulargewicht |
215.64 g/mol |
IUPAC-Name |
3-(trifluoromethyl)-2-azabicyclo[2.2.2]octane;hydrochloride |
InChI |
InChI=1S/C8H12F3N.ClH/c9-8(10,11)7-5-1-3-6(12-7)4-2-5;/h5-7,12H,1-4H2;1H |
InChI-Schlüssel |
QSAZARRJXJXKLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC1C(N2)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-2-[2-(1,3-benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole](/img/structure/B13583157.png)

![1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B13583163.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-amine dihydrochloride](/img/structure/B13583184.png)



![4,4,5,5-tetramethyl-2-[(Z)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13583202.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B13583203.png)

![(2R)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13583208.png)

